Propanal, 3-bromo-2,2-dimethyl-
Overview
Description
Propanal, 3-bromo-2,2-dimethyl-: is an organic compound with the molecular formula C5H9BrO It is a brominated aldehyde, characterized by the presence of a bromine atom attached to a carbon atom that is also bonded to two methyl groups and an aldehyde group
Preparation Methods
Synthetic Routes and Reaction Conditions:
Oxidation of 3-bromo-2,2-dimethyl-1-propanol: One common method for synthesizing propanal, 3-bromo-2,2-dimethyl- involves the oxidation of 3-bromo-2,2-dimethyl-1-propanol.
Bromination of 2,2-dimethylpropanal: Another method involves the bromination of 2,2-dimethylpropanal using bromine in the presence of a suitable catalyst.
Industrial Production Methods: The industrial production of propanal, 3-bromo-2,2-dimethyl- typically involves large-scale oxidation processes using efficient and cost-effective oxidizing agents. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Propanal, 3-bromo-2,2-dimethyl- can undergo further oxidation to form carboxylic acids.
Reduction: It can be reduced to form the corresponding alcohol, 3-bromo-2,2-dimethyl-1-propanol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions, to form different derivatives.
Common Reagents and Conditions:
Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Substitution: Nucleophiles such as hydroxide ions (OH-) in aqueous or alcoholic solutions.
Major Products Formed:
Oxidation: 3-bromo-2,2-dimethylpropanoic acid.
Reduction: 3-bromo-2,2-dimethyl-1-propanol.
Substitution: Various derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: Propanal, 3-bromo-2,2-dimethyl- is used as an intermediate in the synthesis of more complex organic molecules.
Reagent in Organic Synthesis: It serves as a reagent in various organic synthesis reactions, including the formation of heterocycles and other functionalized compounds.
Biology and Medicine:
Pharmaceutical Research: This compound is explored for its potential use in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry:
Chemical Manufacturing: It is used in the production of specialty chemicals and fine chemicals.
Mechanism of Action
The mechanism of action of propanal, 3-bromo-2,2-dimethyl- involves its reactivity as an aldehyde and a brominated compound. The aldehyde group can undergo nucleophilic addition reactions, while the bromine atom can participate in substitution reactions. These properties make it a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
Propanal, 2-bromo-2-methyl-: Similar structure but with one less methyl group.
Propanal, 3-chloro-2,2-dimethyl-: Similar structure but with a chlorine atom instead of bromine.
Propanal, 3-iodo-2,2-dimethyl-: Similar structure but with an iodine atom instead of bromine.
Uniqueness:
Reactivity: The presence of the bromine atom in propanal, 3-bromo-2,2-dimethyl- makes it more reactive in substitution reactions compared to its chloro and iodo analogs.
Applications: Its specific reactivity profile makes it suitable for certain synthetic applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
3-bromo-2,2-dimethylpropanal | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9BrO/c1-5(2,3-6)4-7/h4H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVWHYUOSZCHDOR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CBr)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BrO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50446737 | |
Record name | Propanal, 3-bromo-2,2-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50446737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.03 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34795-31-8 | |
Record name | Propanal, 3-bromo-2,2-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50446737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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